WX-UK1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

WX-UK1 est un inhibiteur de petite molécule qui cible les sérine protéases, en particulier le système de l'activateur du plasminogène de type urokinase (uPA). Ce composé est connu pour son potentiel à bloquer l'invasion des cellules tumorales, la métastase et la croissance tumorale primaire. Il s'agit d'une molécule non cytotoxique basée sur la 3-amidinophénylalanine et appartenant à une nouvelle classe de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de WX-UK1 implique la préparation de dérivés de la 3-amidinophénylalanine. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et ne sont pas largement divulguées dans la littérature publique. Elle implique généralement des techniques de synthèse organique en plusieurs étapes, y compris des réactions d'amidation et de couplage peptidique.

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées. Typiquement, ces composés sont produits par le biais de procédés de synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. La production implique des mesures strictes de contrôle qualité pour maintenir l'efficacité et la sécurité du composé.

Analyse Des Réactions Chimiques

Types de réactions

WX-UK1 subit principalement des réactions d'inhibition avec les sérine protéases. Il ne participe pas aux réactions organiques typiques telles que l'oxydation, la réduction ou la substitution en raison de sa fonction inhibitrice spécifique.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de this compound comprennent les agents d'amidation et les réactifs de couplage peptidique. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour assurer la stabilité du composé.

Principaux produits formés

Le principal produit formé à partir de la synthèse de this compound est l'inhibiteur actif lui-même. Il n'y a pas de sous-produits significatifs rapportés dans la littérature.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Oncologie : Il est étudié pour son potentiel dans le traitement de diverses tumeurs solides, notamment le cancer du sein, de l'estomac et du côlon. .

Maladies inflammatoires : This compound montre un potentiel dans le traitement des maladies inflammatoires digestives telles que le syndrome du côlon irritable, la maladie inflammatoire de l'intestin et la pancréatite.

Maladies respiratoires : Il peut être utilisé dans le traitement des maladies pulmonaires inflammatoires, notamment le syndrome de détresse respiratoire aiguë et la maladie pulmonaire obstructive chronique.

Mécanisme d'action

This compound exerce ses effets en inhibant le système de l'activateur du plasminogène de type urokinase. Il se lie au récepteur de surface de l'activateur du plasminogène d'urokinase, empêchant l'activation du plasminogène en plasmine. Cette inhibition bloque la dégradation de la matrice extracellulaire, réduisant ainsi l'invasion des cellules tumorales et la métastase .

Applications De Recherche Scientifique

WX-UK1 has a wide range of scientific research applications:

Oncology: It is investigated for its potential in treating various solid tumors, including breast, gastric, and colon cancers. .

Inflammatory Diseases: This compound shows potential in treating inflammatory digestive diseases such as irritable bowel syndrome, inflammatory bowel disease, and pancreatitis.

Respiratory Diseases: It may be used in treating inflammatory lung diseases, including acute respiratory distress syndrome and chronic obstructive pulmonary disease.

Mécanisme D'action

WX-UK1 exerts its effects by inhibiting the urokinase-type plasminogen activator system. It binds to the urokinase plasminogen activator surface receptor, preventing the activation of plasminogen to plasmin. This inhibition blocks the degradation of the extracellular matrix, thereby reducing tumor cell invasion and metastasis .

Comparaison Avec Des Composés Similaires

Composés similaires

Upamostat : Le métabolite actif de WX-UK1, également un inhibiteur du système uPA.

Aprotinine : Un inhibiteur de la sérine protéase utilisé pour réduire les saignements pendant la chirurgie.

Gabexate : Un autre inhibiteur de la sérine protéase utilisé dans le traitement de la pancréatite aiguë.

Unicité

This compound est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition de multiples sérine protéases, y compris la trypsine-3, la trypsine-2, la trypsine-1 et la matriptase-1. Ses constantes d'inhibition nanomolaires basses en font un puissant agent antimetastatique .

Propriétés

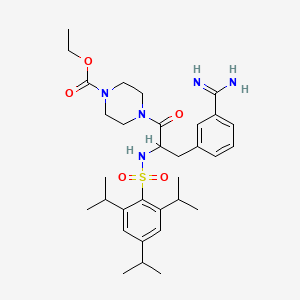

IUPAC Name |

ethyl 4-[3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJSHQTWOHGCMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.